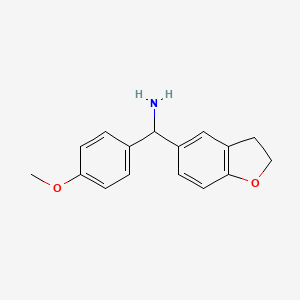

2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine

Description

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-yl-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-18-14-5-2-11(3-6-14)16(17)13-4-7-15-12(10-13)8-9-19-15/h2-7,10,16H,8-9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWPBSTZRDYVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the cyclization of o-hydroxyacetophenone derivatives under basic conditions to form the benzofuran core, followed by functionalization to introduce the amino group.

Reaction Conditions:

- Starting from o-hydroxyacetophenone derivatives, typically with a methoxy substituent on the phenyl ring.

- Base-mediated cyclization using potassium hydroxide (KOH) or sodium hydride (NaH).

- Solvent: Dimethylformamide (DMF) or ethanol.

- Elevated temperatures (around 80–120°C).

Procedure:

- Etherification: The phenolic hydroxyl group reacts with appropriate alkyl halides or via intramolecular cyclization.

- Dehydration and Cyclization: Under reflux, dehydration occurs, forming the benzofuran ring.

- Amination: The benzofuran core is then subjected to amino-functionalization, often via reduction or nucleophilic substitution.

Research Findings:

- A study demonstrated that o-hydroxyacetophenone derivatives undergo efficient cyclization in the presence of potassium carbonate in DMF, yielding benzofuran intermediates suitable for further amino functionalization (see).

Hydrazone Formation and Cyclization

Method Overview:

This involves the formation of hydrazones from ketones or aldehydes, followed by cyclization to form the benzofuran ring, and subsequent amino group introduction.

Reaction Conditions:

- Starting from ketones such as 1-(4-(trifluoromethoxy)phenyl)ethan-1-one.

- Hydrazine derivatives (e.g., ethyl hydrazinecarboxylate or tosylhydrazide).

- Solvent: Methanol or ethanol.

- Reflux temperatures (~60–80°C).

Procedure:

- Hydrazone Formation: The ketone reacts with hydrazine derivatives to form hydrazones.

- Cyclization: Under heating, the hydrazone undergoes intramolecular cyclization to form the benzofuran ring.

- Amination: The benzofuran intermediate is then aminated through reduction or substitution reactions.

Research Findings:

- A protocol detailed in describes the cyclization of hydrazones with sulfur and TBAI at 100°C to form benzofuran derivatives, which are then aminated to produce the target compound.

Nucleophilic Substitution and Reduction Pathways

Method Overview:

This method involves the initial synthesis of benzofuran derivatives followed by reduction and amination steps.

Reaction Conditions:

- Starting from halogenated benzofuran precursors.

- Nucleophilic substitution with amines or related nucleophiles.

- Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Solvent: DMSO or THF.

Procedure:

- Substitution: Halogenated benzofurans undergo nucleophilic substitution with amino groups.

- Reduction: The intermediate is reduced to the amino derivative.

- Purification: Recrystallization or chromatography yields the final compound.

Research Findings:

- Studies indicate that benzofuran derivatives can be efficiently aminated via nucleophilic substitution, with subsequent reduction, under mild conditions.

Industrial-Scale Synthesis Considerations

While detailed industrial protocols are scarce, principles from laboratory synthesis suggest:

- Use of continuous flow reactors for better control.

- Optimization of reaction temperature, solvent, and catalysts for higher yield and purity.

- Advanced purification techniques like preparative chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated benzofuran derivatives.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Chlorine atoms in the dichlorophenyl analogue (C₁₅H₁₃Cl₂NO) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . The cyclopropyl group introduces steric hindrance, which could influence receptor binding or metabolic pathways .

- Physicochemical Trends: Higher molecular weight correlates with bulkier substituents (e.g., dichlorophenyl vs. methoxyphenyl). Polar groups (e.g., methoxy, fluorine) may enhance solubility, while non-polar groups (e.g., cyclopropyl) increase hydrophobicity.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine, and how can purity be maximized?

Methodological Answer: Synthesis typically involves coupling a substituted benzofuran precursor with a 4-methoxyphenylmethanamine derivative. Key steps include:

- Nucleophilic substitution : Reacting 5-bromo-2,3-dihydrobenzofuran with 4-methoxyphenylmethanamine under Pd-catalyzed conditions .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the amine product. Confirm purity via HPLC (≥98%) using a C18 column and UV detection at 254 nm .

- Yield optimization : Adjust reaction time (12–24 hrs) and temperature (80–100°C) to balance steric hindrance from the dihydrobenzofuran ring .

Q. How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer: Combine NMR spectroscopy (¹H/¹³C) and X-ray crystallography :

- ¹H NMR : Look for aromatic proton signals at δ 6.8–7.2 ppm (benzofuran and methoxyphenyl groups) and NH₂ resonance near δ 1.5–2.0 ppm .

- X-ray : Resolve crystal packing to confirm dihydrobenzofuran conformation and amine orientation. Compare with analogous structures like 2-(4-chlorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal stability : Store at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via TLC (silica gel, ethyl acetate eluent) .

- Light sensitivity : Expose to UV light (254 nm) and analyze photodegradation products using LC-MS. Dihydrobenzofuran derivatives show moderate stability, requiring dark storage .

Advanced Research Questions

Q. How does this compound interact with biological targets such as neurotransmitter receptors or enzymes?

Methodological Answer: Use radioligand binding assays and molecular docking :

- Binding assays : Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors. Prepare receptor membranes from HEK293 cells and measure displacement of [³H]ketanserin or [³H]spiperone .

- Docking studies : Model interactions using Schrödinger Suite. The methoxyphenyl group may occupy hydrophobic pockets, while the amine forms hydrogen bonds with Asp155 in 5-HT₂A .

Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the benzofuran or methoxyphenyl groups?

Methodological Answer: Synthesize analogs with halogen (F, Cl) or alkyl substitutions:

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer: Develop a LC-MS/MS protocol :

- Extraction : Use protein precipitation with acetonitrile (1:3 v/v) .

- Chromatography : C18 column, gradient 5–95% acetonitrile in 0.1% formic acid.

- Detection : MRM transitions m/z 298→152 (quantifier) and 298→135 (qualifier) .

Q. How should researchers address contradictory data in pharmacological assays (e.g., conflicting IC₅₀ values)?

Methodological Answer: Apply meta-analysis and assay standardization :

- Meta-analysis : Pool data from ≥3 independent studies (e.g., kinase inhibition assays) and calculate weighted mean IC₅₀ using random-effects models .

- Assay controls : Include reference compounds (e.g., clozapine for 5-HT₂A) to normalize inter-lab variability .

Q. What computational strategies predict the metabolic pathways of this compound?

Methodological Answer: Use in silico metabolism tools :

Q. What protocols are recommended for assessing in vitro toxicity in neuronal cell lines?

Methodological Answer: Conduct MTT assays and ROS measurements :

- MTT : Treat SH-SY5Y cells (24–48 hrs), measure viability at 570 nm. IC₅₀ >100 μM indicates low neurotoxicity .

- ROS detection : Use DCFH-DA dye and flow cytometry. Compare to positive controls (e.g., rotenone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.